molecular formula C6H9NS2 B14747000 4-Propyl-1,3-thiazole-2(3H)-thione CAS No. 2182-93-6

4-Propyl-1,3-thiazole-2(3H)-thione

Cat. No.: B14747000
CAS No.: 2182-93-6
M. Wt: 159.3 g/mol
InChI Key: PCAJJXCUIDYJFQ-UHFFFAOYSA-N
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Description

2(3H)-Thiazolethione, 4-propyl- is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring The 4-propyl derivative of 2(3H)-thiazolethione is characterized by the presence of a propyl group attached to the fourth carbon of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-thiazolethione, 4-propyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a thioamide with an α-haloketone, which leads to the formation of the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of 2(3H)-thiazolethione, 4-propyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Thiazolethione, 4-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazolethione to its corresponding thiazolidine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Scientific Research Applications

2(3H)-Thiazolethione, 4-propyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2(3H)-Thiazolethione, 4-propyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate receptors related to cell signaling. The exact pathways and targets vary depending on the specific application and the modifications made to the thiazole ring.

Comparison with Similar Compounds

2(3H)-Thiazolethione, 4-propyl- can be compared with other thiazole derivatives to highlight its uniqueness:

    Similar Compounds: Thiazole, 2-aminothiazole, 2-mercaptothiazole, and 4-methylthiazole.

    Uniqueness: The presence of the propyl group at the fourth position of the thiazole ring imparts distinct chemical and physical properties to the compound. This modification can influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other thiazole derivatives may not be as effective.

Properties

CAS No.

2182-93-6

Molecular Formula

C6H9NS2

Molecular Weight

159.3 g/mol

IUPAC Name

4-propyl-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C6H9NS2/c1-2-3-5-4-9-6(8)7-5/h4H,2-3H2,1H3,(H,7,8)

InChI Key

PCAJJXCUIDYJFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CSC(=S)N1

Origin of Product

United States

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